

# Physical and chemical properties of N2,N2-Diethylmelamine

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## Compound of Interest

Compound Name: 2,4-Diamino-6-diethylamino-1,3,5-triazine

Cat. No.: B1330589

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## N2,N2-Diethylmelamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N2,N2-Diethylmelamine, systematically known as N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine, is a derivative of the well-studied melamine molecule. As a member of the 1,3,5-triazine class of heterocyclic compounds, it holds potential for a variety of applications, from materials science to medicinal chemistry. The introduction of diethylamino substituents onto the triazine core can significantly alter its physicochemical properties and biological activity compared to the parent melamine structure. This document provides an in-depth overview of the known physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of N2,N2-Diethylmelamine.

### Core Physical and Chemical Properties

The fundamental physicochemical characteristics of N2,N2-Diethylmelamine (CAS Number: 2073-31-6) are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source(s)
IUPAC Name	N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine	[1]
Synonyms	N2,N2-Diethylmelamine, 2-Diethylamino-4,6-diamino-s-triazine	[1]
CAS Number	2073-31-6	[1]
Molecular Formula	C7H14N6	[2]
Molecular Weight	182.23 g/mol	[2]
Physical Form	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
InChI	1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)	[1]
InChI Key	LLOVZIWCKUWRTA-UHFFFAOYSA-N	[1]
Canonical SMILES	CCN(CC)C1=NC(N)=NC(N)=N1	[1]
LogP (Computed)	1.056	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	6	[3]
Purity	≥98% (Commercially available)	[2]

## Experimental Protocols

### Synthesis of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine

The synthesis of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine can be achieved through a sequential nucleophilic substitution of cyanuric chloride. This method allows for the controlled addition of different amine nucleophiles. The following protocol is adapted from established procedures for the synthesis of substituted s-triazine derivatives.[4]

#### Materials:

- Cyanuric chloride
- Diethylamine
- Ammonia (aqueous solution, e.g., 28-30%)
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Crushed ice
- Distilled water
- Standard laboratory glassware (round-bottom flasks, dropping funnels, beakers)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- TLC plates (silica gel) and developing chamber
- Filtration apparatus

#### Procedure:

Step 1: Synthesis of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine

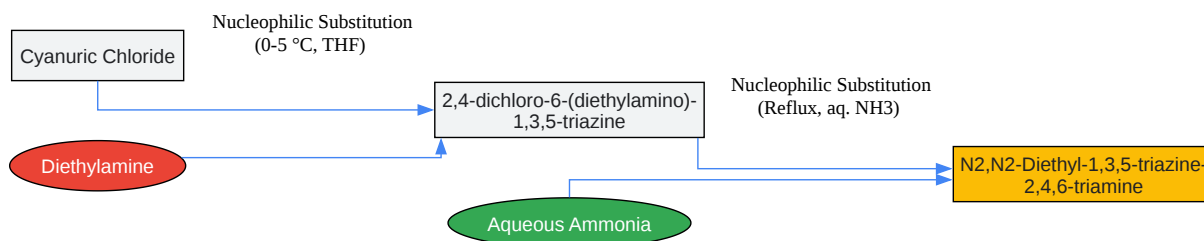
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous THF.
- Cool the solution to 0-5 °C in an ice bath.
- In a separate flask, prepare a solution of diethylamine (1 equivalent) in anhydrous THF.
- Slowly add the diethylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
- After the addition is complete, add a solution of potassium carbonate (1 equivalent) in water to neutralize the HCl generated during the reaction.
- Allow the reaction to stir at 0-5 °C for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically used directly in the next step.

#### Step 2: Synthesis of N<sub>2</sub>,N<sub>2</sub>-Diethyl-1,3,5-triazine-2,4,6-triamine

- To the reaction mixture from Step 1, add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).
- Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 12-24 hours.
- Monitor the reaction by TLC until the dichloro-intermediate is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the THF by rotary evaporation.
- The resulting aqueous slurry is cooled in an ice bath to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Mandatory Visualizations



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Caption: Synthetic pathway for N2,N2-Diethylmelamine.

## Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of N2,N2-Diethyl-1,3,5-triazine-2,4,6-triamine are limited in the publicly available literature, the broader class of substituted 1,3,5-triazines has been the subject of extensive research, revealing a wide range of biological effects.

### Potential as Anticancer Agents:

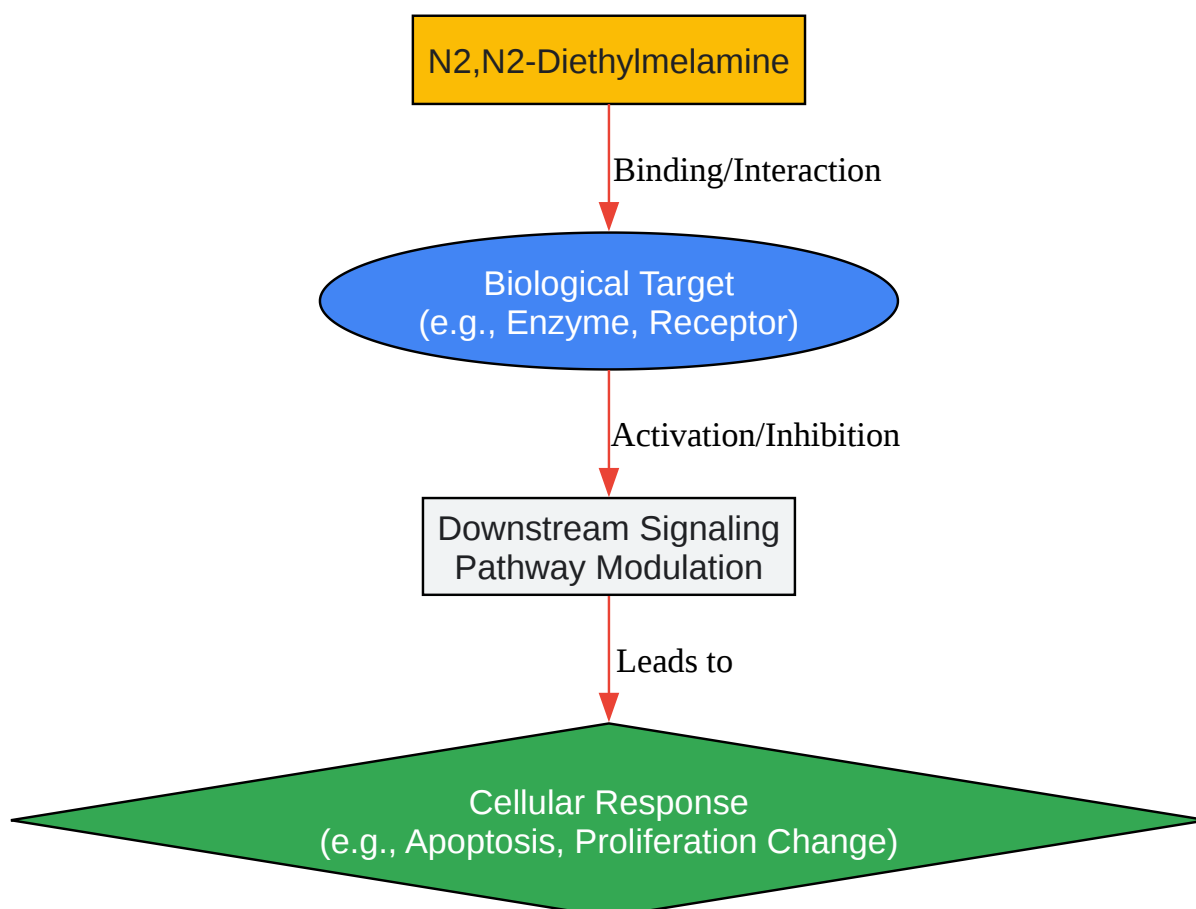
Numerous studies have demonstrated the potential of 1,3,5-triazine derivatives as anticancer agents.<sup>[1][5]</sup> The mechanism of action for many of these compounds involves the inhibition of key cellular processes in cancer cells. For instance, certain triazine derivatives have been shown to exhibit significant activity against various cancer cell lines, including melanoma.<sup>[1]</sup> The antiproliferative effects are often attributed to the structural features of the substituents on the triazine ring.

### Neurological and Receptor Activity:

Recent research has also explored the interaction of 1,3,5-triazine derivatives with receptors in the central nervous system. For example, novel triazine compounds have been synthesized and evaluated for their affinity to the 5-HT<sub>7</sub> serotonin receptor, which is implicated in mood, behavior, and circadian rhythms.[6] This suggests that appropriately substituted melamines could be developed as modulators of serotonergic signaling.

#### General Considerations:

The biological activity of N<sub>2</sub>,N<sub>2</sub>-Diethylmelamine is likely to be influenced by its lipophilicity and steric profile, which differ from those of the parent melamine molecule due to the presence of the diethylamino group. These structural modifications can affect its ability to cross cell membranes, interact with biological targets, and undergo metabolic transformation. Further research is warranted to elucidate the specific biological effects and potential therapeutic applications of this compound.



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Caption: Logical relationship of a compound's biological action.

## Conclusion

N<sub>2</sub>,N<sub>2</sub>-Diethylmelamine is a distinct derivative of melamine with unique physicochemical properties. While experimental data on its melting point, boiling point, and solubility are not readily available, its synthesis is achievable through established methods for substituted triazines. The biological activity of this specific compound remains largely unexplored, but the broader class of 1,3,5-triazines demonstrates significant potential in oncology and neuropharmacology. This technical guide serves as a foundational resource for researchers interested in further investigating the properties and applications of N<sub>2</sub>,N<sub>2</sub>-Diethylmelamine, highlighting the need for empirical studies to fully characterize this compound and unlock its potential.

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